4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Description
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,1-dioxido-3-oxoisothiazolidin-2-yl substituent at the para position and a pyridin-4-ylmethylamine group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties .
Properties
IUPAC Name |
2,6-dimethyl-N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-12-9-15(20-16(21)5-8-26(20,22)23)10-13(2)17(12)27(24,25)19-11-14-3-6-18-7-4-14/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFACRAOSCNURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=NC=C2)C)N3C(=O)CCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its anticancer properties and effects on cardiovascular parameters.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a sulfonamide group, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a related study demonstrated that sulfonamide-based chalcone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL , indicating potent activity against cancer cells .
The mechanism by which these compounds exert their anticancer effects is multifaceted:
- Cell Cycle Arrest : The tested compounds induced cell cycle arrest in the sub-G0 phase, suggesting an apoptotic mechanism.
- Mitochondrial Membrane Depolarization : This was observed as a precursor to apoptosis.
- Caspase Activation : Significant activation of caspases 8 and 9 was noted, indicating involvement of both extrinsic and intrinsic apoptotic pathways.
Cardiovascular Activity
Exploratory studies have also investigated the cardiovascular effects of sulfonamide derivatives. For example, one study utilized an isolated rat heart model to assess the influence of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain compounds significantly decreased perfusion pressure over time, suggesting potential therapeutic applications in managing cardiovascular conditions .
Experimental Findings
The following table summarizes the experimental design and results regarding the cardiovascular effects:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | Decreased |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | No significant change |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Decreased |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Significant decrease |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide) | 0.001 | No significant change |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME). Tools like SwissADME have provided insights into the permeability and bioavailability of these compounds in various cellular models .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonamide Derivatives
*Calculated based on formula C₁₇H₁₉N₃O₄S₂.
Key Observations :
- Molecular Weight: The target compound has a significantly lower molecular weight (393.48 g/mol) compared to the chromenone-containing analog (589.1 g/mol), likely due to the absence of bulky heterocyclic substituents (e.g., pyrazolopyrimidine, chromenone) .
- Polarity: The isothiazolidinone dioxido group in the target compound introduces strong electron-withdrawing effects, which may enhance solubility in aqueous media compared to the fluorophenyl and chromenone groups in Example 53.
- Synthetic Complexity: The synthesis of Example 53 involves Suzuki-Miyaura cross-coupling with a boronic acid and palladium catalyst, indicative of advanced medicinal chemistry strategies . In contrast, the target compound’s synthesis likely relies on sulfonamide coupling and isothiazolidinone ring formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
